4-Methoxy-7-methylindane
CAS No.: 175136-08-0
Cat. No.: VC20910146
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175136-08-0 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene |
Standard InChI | InChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | WLLDRYXQMFGAKW-UHFFFAOYSA-N |
SMILES | CC1=C2CCCC2=C(C=C1)OC |
Canonical SMILES | CC1=C2CCCC2=C(C=C1)OC |
Introduction
Structural Characteristics and Classification
4-Methoxy-7-methylindane consists of an indane core structure with two key functional groups: a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 7-position. This molecular arrangement creates a unique chemical entity classified within the broader family of substituted indanes.
Indanes are bicyclic organic compounds that combine aromatic and aliphatic properties in a fused ring system. The systematic naming follows standard IUPAC nomenclature rules, where the numbering of the indane ring begins at the carbon atom of the five-membered ring directly attached to the benzene ring .
The molecular structure of 4-Methoxy-7-methylindane can be represented as follows:
Structural Parameter | Description |
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Molecular Formula | C₁₁H₁₄O |
Systematic IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene |
InChI | InChI=1/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3 |
Ring System | Bicyclic (fused benzene and cyclopentane) |
Key Substituents | Methoxy group at C-4, Methyl group at C-7 |
Physical and Chemical Properties
4-Methoxy-7-methylindane possesses distinct physical and chemical properties that influence its behavior in various chemical environments and determine its potential applications in research and industry.
Physical Properties
The physical properties of 4-Methoxy-7-methylindane are summarized in the following table:
Property | Value | Reference |
---|---|---|
Physical State at 25°C | Solid | |
Molecular Weight | 162.23 g/mol | |
Melting Point | 37-40°C | |
Boiling Point | 268.8°C at 760 mmHg | |
Density | 1.021 g/cm³ | |
Refractive Index | 1.541 | |
Flash Point | 102.5°C |
Chemical Properties
The chemical reactivity of 4-Methoxy-7-methylindane is primarily determined by the presence of the methoxy and methyl substituents on the indane scaffold. The methoxy group introduces electron-donating properties through resonance effects, while the methyl group contributes electron density through inductive effects. These electronic properties influence the compound's behavior in various chemical reactions.
Key chemical properties include:
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Electrophilic Aromatic Substitution: The electron-donating nature of both substituents enhances reactivity toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy group.
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Oxidation Potential: The benzylic position of the methyl group is susceptible to oxidation, potentially leading to corresponding alcohols, aldehydes, or carboxylic acids under appropriate oxidizing conditions.
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Ether Cleavage: The methoxy group can undergo cleavage under strong acidic conditions, potentially yielding the corresponding hydroxyl derivative.
Related Compounds and Structural Analogues
4-Methoxy-7-methylindane belongs to a broader family of substituted indanes, many of which share structural similarities but exhibit distinct chemical and biological properties.
Key Structural Analogues
The following table compares 4-Methoxy-7-methylindane with selected structural analogues:
Structure-Property Relationships
The substitution pattern on the indane scaffold significantly influences the physical, chemical, and potential biological properties of these compounds:
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Hydroxy vs. Methoxy Substitution: The replacement of the methoxy group with a hydroxyl group (as in 4-Hydroxy-7-methylindane) affects hydrogen bonding capabilities, solubility, and potential biological interactions .
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Introduction of Carbonyl Group: The presence of a carbonyl group (as in 4-Methoxy-7-methyl-1-indanone) dramatically alters the electronic properties and reactivity of the molecule .
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Nitrile Functionality: The addition of a nitrile group (as in 4-Methoxy-7-methylindane-5-carbonitrile) introduces a polar, electron-withdrawing group that affects the compound's dipole moment, reactivity, and potential for further functionalization.
Future Research Directions
Several promising research directions can be identified for further investigation of 4-Methoxy-7-methylindane:
Synthesis Optimization
Development of more efficient and environmentally friendly synthetic routes for 4-Methoxy-7-methylindane, potentially including:
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Catalytic methods for selective functionalization of the indane scaffold
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Green chemistry approaches with reduced waste and energy consumption
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Continuous flow synthesis methodologies for scaled production
Structure-Activity Relationships
Systematic studies comparing the biological activities of 4-Methoxy-7-methylindane with structurally related compounds could reveal important structure-activity relationships and identify promising leads for pharmaceutical development.
Material Science Applications
Investigation of the potential applications of 4-Methoxy-7-methylindane and its derivatives in material science, including:
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Electronic materials
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Specialty polymers
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Advanced composite materials
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